

(R)-1-Cbz-3-aminopiperidine chemical properties and structure

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Compound of Interest

Compound Name: (R)-1-Cbz-3-aminopiperidine

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An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine

Introduction

(R)-1-Cbz-3-aminopiperidine, also known as (R)-benzyl 3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a versatile bifunctional building block, it incorporates a semi-rigid piperidine scaffold with two distinct amine functionalities: a primary amine at the 3-position and a secondary amine within the ring, protected by a carboxybenzyl (Cbz) group. This specific stereoisomer is a crucial intermediate in the stereoselective synthesis of numerous high-value pharmaceutical agents, most notably dipeptidyl peptidase-IV (DPP-4) inhibitors used in the management of type 2 diabetes. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The structure of **(R)-1-Cbz-3-aminopiperidine** features a piperidine ring with a primary amino group at the chiral center on the third carbon and a Cbz protecting group on the ring's nitrogen atom.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	benzyl (3R)-3-aminopiperidine-1-carboxylate
CAS Number	1044560-96-4 [1]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂ [1] [2]
Molecular Weight	234.29 g/mol [1] [2]
SMILES	N1(C(OCC2=CC=CC=C2)=O)CCC--INVALID-LINK--C1 [1]
InChI	InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 [1]
InChIKey	PBFBPDLWODIXHK-GFCCVEGCSA-N [1]

Physicochemical Properties

The physical and chemical properties of **(R)-1-Cbz-3-aminopiperidine** are critical for its handling, storage, and use in synthesis.

Table 2: Physicochemical Data

Property	Value
Appearance	Yellow oil or liquid [3]
Boiling Point	367.2 ± 42.0 °C (Predicted) [3]
Density	1.151 ± 0.06 g/cm ³ (Predicted) [3]
pKa	10.33 ± 0.20 (Predicted) [3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C [3]
Chemical Stability	Stable under recommended storage conditions. [4] Incompatible with strong oxidizing agents [4]

Synthesis and Purification

The enantioselective synthesis of **(R)-1-Cbz-3-aminopiperidine** is a key challenge. Modern biocatalytic methods offer a green and efficient alternative to classical chemical resolutions. One such approach involves a multi-enzyme cascade.[5][6]

Experimental Protocol: Biocatalytic Synthesis from D-Ornithinol

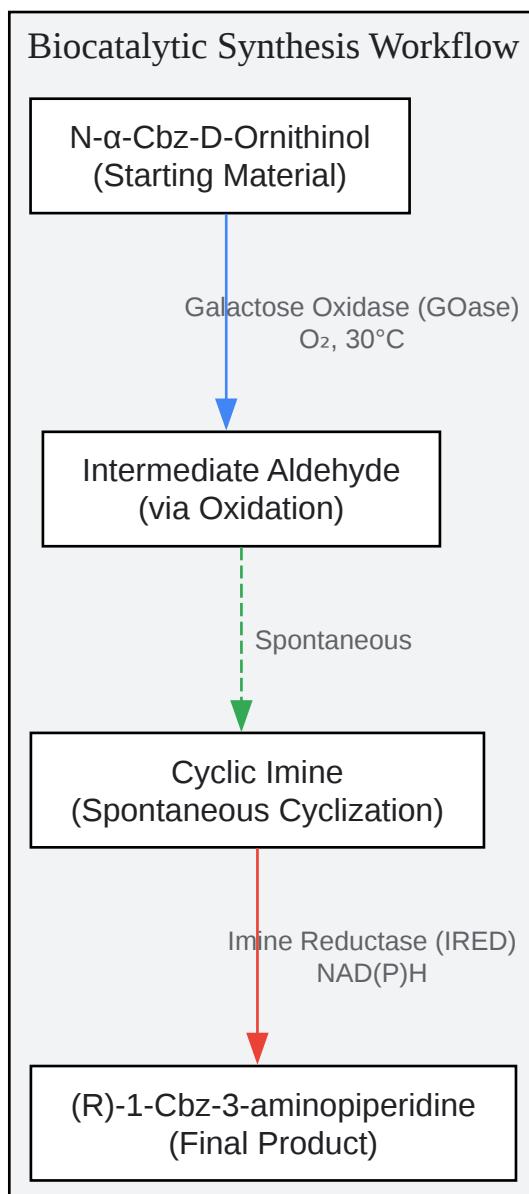
This protocol describes a one-pot enzymatic cascade for the synthesis of enantiopure **(R)-1-Cbz-3-aminopiperidine**, adapted from literature for the L-isomer.[5][6] The process starts with N- α -Cbz protected D-ornithinol.

Materials:

- N- α -Cbz-D-ornithinol
- Galactose Oxidase (GOase) variant
- Imine Reductase (IRED)
- Sodium phosphate buffer (NaPi, pH 7.5-8.0)
- Catalase
- Ammonium sulfate
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Methodology:

- Reaction Setup: In a reaction vessel, dissolve N- α -Cbz-D-ornithinol (e.g., 3 mM) in sodium phosphate buffer (pH 8.0).
- Enzyme Addition: Add the GOase variant (e.g., 1 mg/mL), the selected IRED (e.g., 0.25 mg/mL), catalase, and any necessary cofactors for the IRED.
- Incubation: The reaction mixture is incubated at 30°C with gentle agitation (e.g., 200 rpm) for 16-24 hours. The GOase oxidizes the terminal alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then stereoselectively reduces the imine to the final product.
- Reaction Quenching: The reaction is quenched by adding an equal volume of ethyl acetate.
- Extraction: The aqueous layer is extracted three times with ethyl acetate.
- Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The product can be further purified using flash column chromatography on silica gel.



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Caption: One-pot enzymatic cascade for the synthesis of **(R)-1-Cbz-3-aminopiperidine**.

Analytical Methodologies

Ensuring the chemical purity and enantiomeric excess (ee) of **(R)-1-Cbz-3-aminopiperidine** is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess of 3-aminopiperidine derivatives after derivatization.[\[7\]](#)

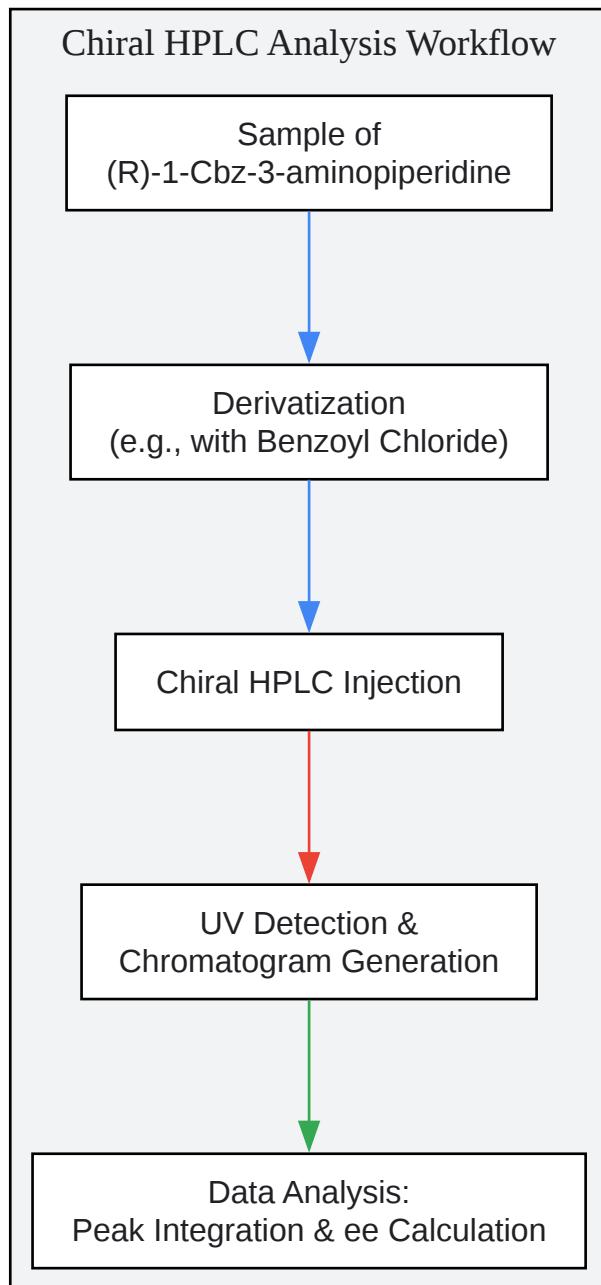
Materials:

- **(R)-1-Cbz-3-aminopiperidine** sample
- Benzoyl chloride (derivatizing agent)
- Anhydrous organic solvent (e.g., Dichloromethane)
- Triethylamine or other non-nucleophilic base
- HPLC grade solvents (e.g., Hexane, Isopropanol)
- Chiral HPLC column (e.g., CHIRAL-AGP)

Methodology:

- Derivatization: Dissolve a known quantity of the aminopiperidine sample in the anhydrous solvent at 0°C. Add the base, followed by the dropwise addition of benzoyl chloride. The reaction selectively forms an amide with the primary amine.
- Sample Preparation: After the reaction is complete (monitored by TLC), quench the reaction, extract the product, dry the organic layer, and evaporate the solvent. Dissolve the resulting benzoylated derivative in the HPLC mobile phase for analysis.
- HPLC Conditions:
 - Column: Chiral stationary phase column.
 - Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 254 nm.

- Column Temperature: 30°C.
- Analysis: Inject the prepared sample. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by comparing the peak areas.



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Caption: General workflow for the determination of enantiomeric excess via HPLC.

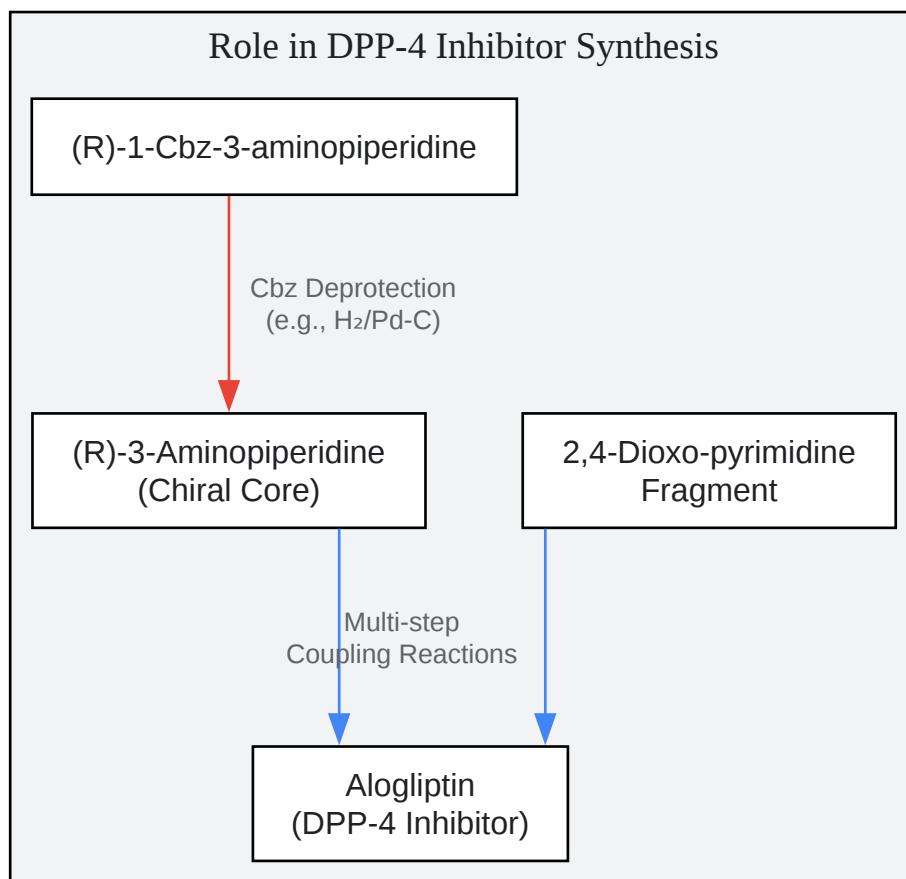
Reactivity and Applications

(R)-1-Cbz-3-aminopiperidine is primarily used as a synthetic intermediate. Its reactivity is governed by the primary amine and the Cbz-protected secondary amine.

- Cbz Deprotection: The Cbz group is a robust protecting group that is stable to many reagents but can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol), yielding the free (R)-3-aminopiperidine.[8][9]
- Primary Amine Reactivity: The exocyclic primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures.

Application in Drug Synthesis: DPP-4 Inhibitors

The most prominent application of this compound is as a key chiral precursor for DPP-4 inhibitors like Alogliptin. The synthesis involves the coupling of the deprotected (R)-3-aminopiperidine with other synthetic fragments. The piperidine ring provides a rigid scaffold that correctly orients the functional groups for optimal binding to the enzyme's active site.[5]



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Caption: Simplified pathway showing the role of **(R)-1-Cbz-3-aminopiperidine** in drug synthesis.

Safety and Handling

While a specific safety data sheet for **(R)-1-Cbz-3-aminopiperidine** is not readily available, data from closely related aminopiperidine derivatives should be considered for handling.

- Hazard Classifications: Based on related compounds, it may be classified as an acute oral toxicant, skin irritant, eye irritant, and may cause respiratory irritation (STOT SE 3).[4][10]
- Precautionary Statements:
 - Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wear protective gloves, eye protection, and face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[\[3\]](#)

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